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molecular formula C16H21NO5S B8048134 6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid

6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid

Cat. No. B8048134
M. Wt: 339.4 g/mol
InChI Key: GHCMZZOTVCLUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615646B2

Procedure details

6-(2,3-Dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid was synthesised as described in Example 5. To a stirred solution of 6-(1-ethyl-2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid (1.8 g, 5.3 mmol) in ethanol (200 ml) at ambient temperature was added hydrobromic acid (10 ml 48% aqueous solution). After 1 Hr the reaction solvent was removed in vacuo. The hydrobromide salt was re-dissolved in acetonitrile (150 ml) and acetic acid (1.54 ml) and acrolein diethyl acetal (6.6 g, 51 mmol). The reaction mixture was heated to 70° C. for 30 minutes. The solution was cooled and the solvent removed in vacuum. The product was rapidly purified by preparative HPLC on reverse phase C18 column using gradient elution of water containing 10% acetonitrile to acetonitrile (containing 0.1% TFA) as solvent over 30 minutes. All fractions were monitored by MALDI-TOF mass spectrometry (M/Z=498). Fractions containing product mass were pooled. Evaporation of the solvent gave a sticky mass (162 mg 11%). It was immediately used for the next reaction.
Name
6-(1-ethyl-2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]1[C:11]2[C:6](=[CH:7][C:8]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9][CH:10]=2)[C:5]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])([CH3:16])[CH:4]1[CH3:25])C.Br.C(O)(=O)C.C(OC(OCC)C=C)C>C(O)C>[CH3:25][C:4]1[C:5]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])([CH3:16])[C:6]2[C:11](=[CH:10][CH:9]=[C:8]([S:12]([OH:15])(=[O:14])=[O:13])[CH:7]=2)[N:3]=1

Inputs

Step One
Name
6-(1-ethyl-2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid
Quantity
1.8 g
Type
reactant
Smiles
C(C)N1C(C(C2=CC(=CC=C12)S(=O)(=O)O)(C)CCCCCC(=O)O)C
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.54 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)OC(C=C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 Hr the reaction solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The hydrobromide salt was re-dissolved in acetonitrile (150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuum
CUSTOM
Type
CUSTOM
Details
The product was rapidly purified by preparative HPLC on reverse phase C18 column
WASH
Type
WASH
Details
elution of water containing 10% acetonitrile to acetonitrile (containing 0.1% TFA) as solvent over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Fractions containing product mass
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a sticky mass (162 mg 11%)
CUSTOM
Type
CUSTOM
Details
It was immediately used for the next reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=C(C=C2C1(C)CCCCCC(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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